Benzylideneacetone

Catalog No.
S588542
CAS No.
122-57-6
M.F
C10H10O
M. Wt
146.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzylideneacetone

CAS Number

122-57-6

Product Name

Benzylideneacetone

IUPAC Name

(E)-4-phenylbut-3-en-2-one

Molecular Formula

C10H10O

Molecular Weight

146.19 g/mol

InChI

InChI=1S/C10H10O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-8H,1H3/b8-7+

InChI Key

BWHOZHOGCMHOBV-BQYQJAHWSA-N

SMILES

CC(=O)C=CC1=CC=CC=C1

Solubility

insoluble in water; soluble in organic solvents, oils
very soluble (in ethanol)

Synonyms

1-Phenyl-1-buten-3-one; 2-Phenylethenyl methyl ketone; 2-Phenylvinyl methyl ketone; 4-Phenyl-3-buten-2-one; 4-Phenyl-3-butene-2-one; 4-Phenylbutenone; Acetocinnamone; Benzalacetone; Methyl 2-phenylvinyl ketone; Methyl phenylvinyl ketone; Methyl styry

Canonical SMILES

CC(=O)C=CC1=CC=CC=C1

Isomeric SMILES

CC(=O)/C=C/C1=CC=CC=C1

Benzylideneacetone is an organic compound with the chemical formula C10H10O\text{C}_{10}\text{H}_{10}\text{O}. It is characterized by a structure that includes a benzyl group and an acetone moiety, making it a member of the chalcone family. This compound appears as a pale yellow liquid and is known for its pleasant aroma, which allows it to be utilized in flavoring and fragrance applications. Benzylideneacetone is notable for its ability to undergo various chemical transformations, making it a versatile compound in organic chemistry .

BZA exhibits biological activity. Studies suggest it acts as an enzyme inhibitor, particularly against phospholipase A2 (PLA2) in gram-negative bacteria like Xenorhabdus nematophila []. PLA2 plays a crucial role in insect immunity. Inhibiting PLA2 might enhance the virulence of insecticides like Bacillus thuringiensis against insect pests []. More research is needed to fully understand BZA's mechanism of action in this context.

BZA is reported to have moderate toxicity []. Limited data exists on specific hazards. However, as with most organic compounds, it's advisable to handle BZA with proper personal protective equipment (PPE) in a well-ventilated laboratory.

Enzyme Inhibitor

Studies have shown that Benzylideneacetone acts as an inhibitor of the enzyme phospholipase A2 (PLA2), particularly in insects like the diamond back moth []. PLA2 plays a crucial role in various biological processes, and its inhibition can have several potential applications, including:

  • Pest control: Inhibiting PLA2 in insects could offer a novel approach to developing environmentally friendly and species-specific insecticides [].
  • Anti-inflammatory drugs: PLA2 is also involved in the inflammatory response, and its inhibition has been explored as a potential target for developing anti-inflammatory drugs []. However, further research is needed to determine the effectiveness and safety of Benzylideneacetone in this context.

Benzylideneacetone primarily undergoes aldol condensation reactions, where it can react with aldehydes or ketones in the presence of a base. The general reaction can be represented as follows:

Benzaldehyde+AcetoneBaseBenzylideneacetone+Water\text{Benzaldehyde}+\text{Acetone}\xrightarrow{\text{Base}}\text{Benzylideneacetone}+\text{Water}

In this reaction, the base facilitates the formation of an enolate ion from acetone, which then attacks the carbonyl carbon of benzaldehyde, leading to the formation of benzylideneacetone. Additionally, prolonged exposure to ultraviolet light can initiate cycloaddition reactions, producing dimeric and trimeric cyclobutane derivatives .

Benzylideneacetone exhibits various biological activities. It has been identified as a potential inhibitor of phospholipase A2, an enzyme involved in inflammatory processes . Moreover, studies have suggested its antimicrobial properties, making it a candidate for further research in medicinal chemistry. The compound's flavoring capabilities also indicate its non-toxic nature when used in food applications .

The most common method for synthesizing benzylideneacetone is through aldol condensation. The procedure typically involves:

  • Mixing benzaldehyde and acetone in the presence of a sodium hydroxide catalyst.
  • Maintaining the reaction mixture at a controlled temperature to promote condensation.
  • Isolating the product through recrystallization.

The reaction can be summarized as follows:

Benzaldehyde+AcetoneNaOHBenzylideneacetone+Water\text{Benzaldehyde}+\text{Acetone}\xrightarrow{\text{NaOH}}\text{Benzylideneacetone}+\text{Water}

This method is widely used in organic chemistry laboratories due to its simplicity and efficiency .

Benzylideneacetone finds applications in various fields:

  • Flavoring and Fragrance: Due to its pleasant aroma, it is used as a flavoring agent in food products and as a fragrance component in cosmetics.
  • Organic Synthesis: It serves as an intermediate in the synthesis of other organic compounds.
  • Biological Research: Its potential as an antimicrobial agent makes it valuable for pharmaceutical research .

Research has indicated that benzylideneacetone interacts with various biological systems, particularly through its inhibition of phospholipase A2. This interaction suggests potential therapeutic applications in treating inflammatory diseases. Additionally, its role as a flavoring agent requires studies on its interactions with other food components to ensure safety and efficacy .

Benzylideneacetone shares structural similarities with several other compounds within the chalcone family. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Features
DibenzylideneacetoneC17H14O\text{C}_{17}\text{H}_{14}\text{O}Contains two benzyl groups; more complex structure.
CinnamaldehydeC9H8O\text{C}_{9}\text{H}_{8}\text{O}Primarily found in cinnamon; distinct aromatic profile.
ChalconeC15H12O\text{C}_{15}\text{H}_{12}\text{O}Basic structure of two aromatic rings connected by a double bond; serves as a precursor for many derivatives.
FlavonoidsVariableDiverse group known for antioxidant properties; often derived from chalcones.

Benzylideneacetone stands out due to its specific combination of aromatic and ketonic functionalities, contributing to its unique flavor profile and biological activities .

Physical Description

Solid with an odor like coumarin; [Merck Index] Yellowish solid; [Acros Organics MSDS]
Solid
colourless to slightly yellow crystalline solid with a sweet, pungent, creamy, floral odou

XLogP3

2.1

Hydrogen Bond Acceptor Count

1

Exact Mass

146.073164938 g/mol

Monoisotopic Mass

146.073164938 g/mol

Boiling Point

262.00 °C. @ 760.00 mm Hg

Heavy Atom Count

11

LogP

2.07 (LogP)

Appearance

Powder

Melting Point

41.5 °C

UNII

B03X40BMT5

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.56%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (97.56%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (97.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.12%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.009 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

1896-62-4
122-57-6

Wikipedia

Benzylideneacetone

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

3-Buten-2-one, 4-phenyl-: ACTIVE

Dates

Modify: 2023-08-15
Dong et al. Manganese-catalysed divergent silylation of alkenes. Nature Chemistry, doi: 10.1038/s41557-020-00589-8, published online 14 December 2020

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